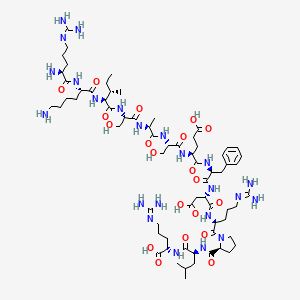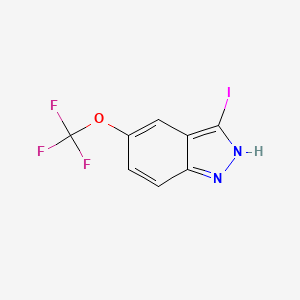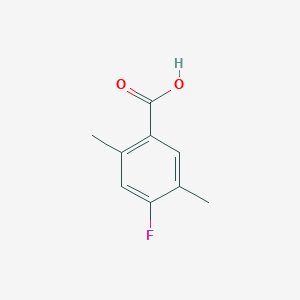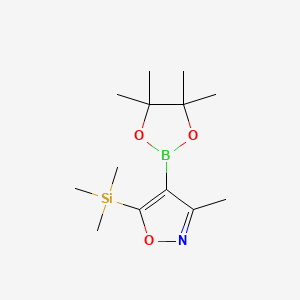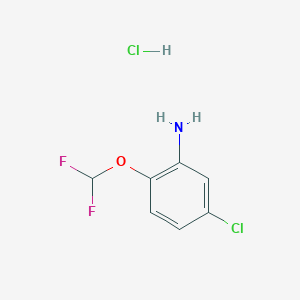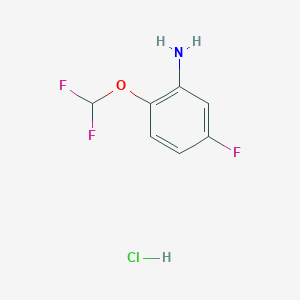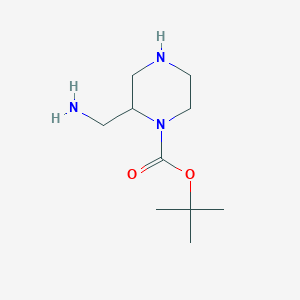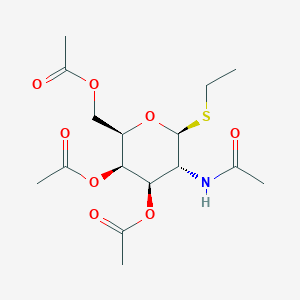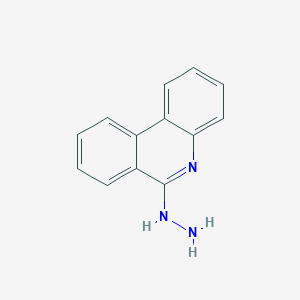
6-Hydrazinophenanthridine
描述
6-Hydrazinophenanthridine is a heterocyclic compound that belongs to the phenanthridine family It is characterized by the presence of a hydrazine group attached to the phenanthridine ring
作用机制
Target of Action
The primary target of 6-Hydrazinophenanthridine is the hydrazo group . This compound interacts with this group during its reactions with other substances .
Mode of Action
This compound interacts with its targets through acylation and oxidation . Specifically, it reacts with phthaloyl chloride and isocyanates at the hydrazo group . Acylation of this hydrazidine by diethyloxalate or oxidation of the hydrazones obtained from it leads to annelated 1,2,4-triazoles .
Biochemical Pathways
The formation of annelated 1,2,4-triazoles suggests that it may influence pathways involving these compounds .
Result of Action
The result of this compound’s action is the formation of annelated 1,2,4-triazoles . This occurs through the acylation of the hydrazidine by diethyloxalate or the oxidation of the hydrazones obtained from it .
生化分析
Biochemical Properties
6-Hydrazinophenanthridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it reacts with carbonyl reagents to form hydrazones and with formic acid to produce a 1,2,4-triazole derivative . These interactions suggest that this compound can act as a versatile reagent in biochemical synthesis, potentially influencing the activity of enzymes involved in these reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to interact with cellular components, leading to changes in cell function. For example, the compound’s interaction with phthaloyl chloride and isocyanates occurs at the hydrazo group, leading to the formation of annelated 1,2,4-triazoles . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound’s reactions with carbonyl reagents and formic acid indicate its ability to form stable derivatives, which can inhibit or activate specific enzymes . Additionally, its interaction with phthaloyl chloride and isocyanates suggests that this compound can modify the activity of enzymes through acylation and oxidation processes . These molecular interactions underline the compound’s potential as a biochemical tool for modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable hydrazones and triazole derivatives, which may persist in biological systems . These stable forms can have prolonged effects on cellular processes, making the compound a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. For instance, studies on neurotoxin-induced animal models have shown that varying doses of compounds can induce different levels of neurodegeneration and behavioral changes . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form hydrazones and triazole derivatives suggests its involvement in oxidation and acylation reactions . These interactions can affect the overall metabolic pathways in which this compound participates, highlighting its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying subcellular processes.
准备方法
Synthetic Routes and Reaction Conditions
6-Hydrazinophenanthridine can be synthesized through several methods. One common approach involves the reaction of phenanthridine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{Phenanthridine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} ]
Another method involves the reduction of 6-nitrophenanthridine using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction conditions include heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
6-Hydrazinophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or triazoles.
Acylation: Reaction with acyl chlorides leads to the formation of acylated derivatives.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Acylation: Acyl chlorides such as phthaloyl chloride are used under basic conditions.
Substitution: Electrophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of hydrazones and triazoles.
Acylation: Formation of acylated hydrazinophenanthridine derivatives.
Substitution: Formation of substituted phenanthridine derivatives.
科学研究应用
6-Hydrazinophenanthridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
相似化合物的比较
6-Hydrazinophenanthridine can be compared with other hydrazinophenanthridine derivatives and phenanthridine compounds:
Similar Compounds: 6-Nitrophenanthridine, 6-Aminophenanthridine, 6-Hydroxyphenanthridine.
Uniqueness: The presence of the hydrazine group in this compound imparts unique reactivity and potential biological activity compared to other phenanthridine derivatives.
属性
IUPAC Name |
phenanthridin-6-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODJTROQLRJXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932307 | |
| Record name | 6-Hydrazinylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144402-92-6 | |
| Record name | 6-Hydrazinylphenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions 6-Hydrazinophenanthridine undergoes with different reagents?
A1: this compound readily participates in acylation and ring annelation reactions. For instance, it reacts with 2-acylcyclohexane-1,3-diones , and 1,2,4-triazole derivatives , to yield various heterocyclic compounds. This reactivity makes it a valuable building block in organic synthesis, particularly for generating diverse phenanthridine derivatives.
Q2: What analytical techniques are typically employed to characterize this compound and its derivatives?
A3: Although specific analytical techniques are not explicitly mentioned within the provided abstracts , it is highly probable that standard spectroscopic methods were employed for characterization. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about the structure, functional groups, and molecular weight of the synthesized compounds. Further research in the full text of the articles would be needed to confirm the specific techniques employed.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)
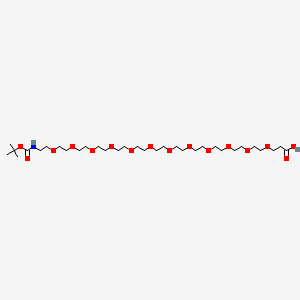
![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)
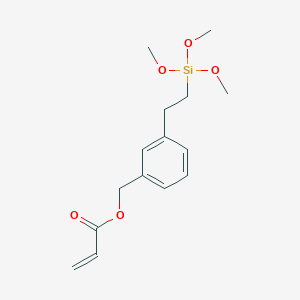
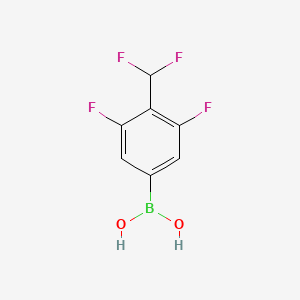
![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)
